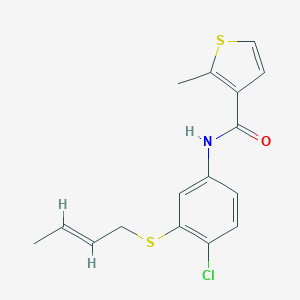

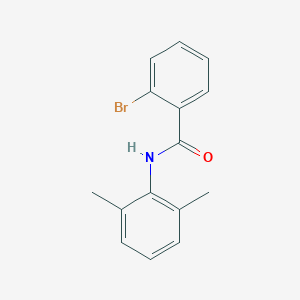

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid (5-TBCAP) is an organic compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a versatile building block for the synthesis of many molecules, and has been used as a starting material for a variety of reactions. 5-TBCAP has also been used as a reagent in the synthesis of various pharmaceuticals, as well as in the preparation of a variety of compounds for use in scientific and industrial research.

Scientific Research Applications

Synthesis of Complex Compounds

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid plays a role in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, as demonstrated by Lkizler et al. (1996). These triazoles are obtained through the reaction of ester tert-butoxycarbonylhydrazones with carboxylic acid hydrazides, highlighting the compound's versatility in organic synthesis (Lkizler, Demirbas, & Lkizler, 1996).

Intermediate in Antibiotic Derivatives

This compound has been identified as an intermediate in the preparation of new antibiotic derivatives. Veinberg et al. (1996) developed a method for preparing tert-butoxycarbonylandno-3-hydroxymethylceph-2-em-4-carboxylic acid, derived from this compound, which is crucial for developing antibiotics with antibacterial, anti-inflammatory, or antitumor activity (Veinberg et al., 1996).

Pharmaceutical and Diagnostic Applications

This chemical has also found applications in pharmaceutical and diagnostic contexts. For example, it has been used in capillary gas chromatography for the quantitative determination of various metabolites in urine, aiding in the diagnosis of diseases like neuroblastoma and phenylketonuria. Muskiet et al. (1981) developed a method for profiling these metabolites, demonstrating the compound's utility in clinical diagnostics (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future directions for the use of this compound could involve its use in the synthesis of other complex organic molecules. The use of Boc-protected amino acids in peptide synthesis is a well-established method and continues to find widespread use today . The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes .

Properties

IUPAC Name |

2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-6-13-9(18-4)5-7(8)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPBACAUWGFVRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376739 |

Source

|

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183741-86-8 |

Source

|

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)

![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)

![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)